Product packaging for Glycyl-prolyl-arginyl-valine(Cat. No.:CAS No. 61067-05-8)

Glycyl-prolyl-arginyl-valine

Cat. No.: B12678937
CAS No.: 61067-05-8
M. Wt: 427.5 g/mol
InChI Key: IKWHIGGRTYBSIW-OBJOEFQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-Prolyl-Arginyl-Valine (CAS 61067-05-8) is a tetrapeptide with the molecular formula C 18 H 33 N 7 O 5 and a molecular weight of 427.50 g/mol . This compound is a structural analog of the amino-terminal sequence of the alpha-chain of fibrin and has significant research value for its dual role in hemostasis. It has been shown to inhibit the binding of fibrinogen to its receptor on human platelets, a crucial step in platelet aggregation induced by agonists such as ADP, epinephrine, and thrombin . The primary mechanism of action involves the peptide directly interfering with the ligand-receptor interaction, thereby reducing the extent of fibrinogen binding and abolishing fibrinogen-dependent aggregation . By mimicking a natural sequence within fibrinogen, this peptide also shares structural features that allow it to inhibit fibrin polymerization . These properties make it a vital tool for researchers studying the interconnected pathways of platelet aggregation and fibrin formation. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33N7O5 B12678937 Glycyl-prolyl-arginyl-valine CAS No. 61067-05-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61067-05-8

Molecular Formula

C18H33N7O5

Molecular Weight

427.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C18H33N7O5/c1-10(2)14(17(29)30)24-15(27)11(5-3-7-22-18(20)21)23-16(28)12-6-4-8-25(12)13(26)9-19/h10-12,14H,3-9,19H2,1-2H3,(H,23,28)(H,24,27)(H,29,30)(H4,20,21,22)/t11-,12-,14-/m0/s1

InChI Key

IKWHIGGRTYBSIW-OBJOEFQTSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)CN

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)CN

Origin of Product

United States

Synthetic Methodologies for Glycyl Prolyl Arginyl Valine

Overview of Chemical Peptide Synthesis Approaches

The creation of peptides like Glycyl-prolyl-arginyl-valine involves the sequential formation of amide bonds between amino acids. This process can be broadly categorized into three main strategies: solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (LPPS), and hybrid routes that combine elements of both. neulandlabs.com

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for synthesizing peptides. ambiopharm.com In this approach, the peptide chain is incrementally built on an insoluble polymer support, or resin. neulandlabs.comsigmaaldrich.com The synthesis begins by attaching the C-terminal amino acid, in this case, Valine, to the resin. sigmaaldrich.comthermofisher.com The process then involves cycles of deprotecting the Nα-amino group of the resin-bound amino acid and then coupling the next Nα-protected amino acid in the sequence. sigmaaldrich.com

The key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by washing the resin. ambiopharm.com This simplifies the purification process at each step. lsu.edu However, challenges can arise, particularly with longer or more complex peptides, where yields may decrease due to difficulties in removing closely related impurities. neulandlabs.com

For the synthesis of Glycyl-prolýl-arginyl-valine, a typical SPPS protocol would involve the following steps:

Attachment of Fmoc-Val-OH to a suitable resin.

Removal of the Fmoc protecting group from Valine.

Coupling of Fmoc-Arg(Pbf)-OH.

Removal of the Fmoc group from Arginine.

Coupling of Fmoc-Pro-OH.

Removal of the Fmoc group from Proline.

Coupling of Fmoc-Gly-OH.

Final removal of the N-terminal Fmoc group and cleavage of the completed peptide from the resin, along with removal of the Arginine side-chain protecting group.

Solution-Phase Peptide Synthesis (LPPS) Techniques

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, is the traditional method of peptide synthesis where all reactions occur in a solution. neulandlabs.comspringernature.com This technique is often favored for large-scale production of shorter peptides due to its scalability and potential for higher purity of the final product through crystallization. neulandlabs.comambiopharm.com

In LPPS, each intermediate peptide is isolated and purified after each coupling step. beilstein-journals.org While this can be more labor-intensive than SPPS, it allows for rigorous characterization at each stage, ensuring the quality of the peptide fragments. For a tetrapeptide like this compound, LPPS can be a viable and economical option. ambiopharm.com The synthesis might involve the coupling of dipeptide fragments, for example, Gly-Pro and Arg-Val, which are then combined to form the final tetrapeptide.

Hybrid Synthetic Routes for Oligopeptides

Hybrid synthetic strategies combine the advantages of both SPPS and LPPS. neulandlabs.com In this approach, smaller peptide fragments are synthesized using SPPS, taking advantage of its speed and ease of purification. cblpatras.gr These protected fragments are then cleaved from the resin and coupled together in solution to form the final, larger peptide. cblpatras.grwipo.int

This method can be particularly advantageous for the synthesis of longer and more complex peptides. cblpatras.gr By synthesizing fragments, the challenges of decreased yield in long SPPS runs can be mitigated. neulandlabs.com For this compound, a hybrid approach might involve synthesizing a dipeptide like Gly-Pro on a solid support, cleaving it, and then coupling it to another dipeptide, Arg-Val, synthesized separately in solution. The AJIPHASE® technology is an example of a hybrid approach that uses an anchor to make molecules soluble in non-polar solvents, facilitating a homogenous reaction mixture and easy purification. ajinomoto.com

Amino Acid Protecting Group Chemistry for this compound Synthesis

The success of peptide synthesis hinges on the strategic use of protecting groups to prevent unwanted side reactions at the reactive Nα-amino group and the side chains of certain amino acids. peptide.comnih.gov

Nα-Amino Protecting Group Selection and Deprotection Protocols

Fmoc-Strategy: This is the more prevalent method today. altabioscience.com The Fmoc group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). altabioscience.comchempep.com This orthogonality allows for the use of acid-labile protecting groups on the side chains, which can be removed simultaneously with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA). altabioscience.com

Boc-Strategy: In this approach, the Boc group is removed with a mild acid, such as TFA. peptide.com The side-chain protecting groups are then typically based on benzyl (B1604629) groups, which require a strong acid like hydrofluoric acid (HF) for removal. sigmaaldrich.combiosynth.com

Table 1: Comparison of Common Nα-Amino Protecting Groups

Protecting GroupAbbreviationCleavage ConditionCommon Use
9-FluorenylmethyloxycarbonylFmocBase (e.g., 20% Piperidine in DMF)Predominantly in SPPS peptide.comaltabioscience.com
tert-ButyloxycarbonylBocAcid (e.g., Trifluoroacetic Acid)Both SPPS and LPPS peptide.comresearchgate.net
BenzyloxycarbonylZ or CbzCatalytic Hydrogenation or strong acidPrimarily in LPPS peptide.comresearchgate.net

Side-Chain Protecting Group Implementation for Arginine and Valine

Within the this compound sequence, Glycine (B1666218) has no side chain, and the side chain of Proline is part of the backbone ring structure. Valine's aliphatic side chain is generally non-reactive and typically does not require protection. google.com However, the guanidinium (B1211019) group in the side chain of Arginine is highly basic and nucleophilic, necessitating protection to prevent side reactions. nih.gov

The choice of protecting group for the Arginine side chain is critical and depends on the Nα-protection strategy being employed.

In Fmoc-based SPPS , the most common protecting groups for Arginine are sulfonyl-based and acid-labile. peptide.com These include:

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): This is currently the most widely used protecting group for Arginine in Fmoc synthesis due to its good balance of stability and ease of cleavage with TFA. peptide.comchempep.comnih.gov

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Similar to Pbf but can be more difficult to remove. peptide.comchempep.com

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): An older protecting group that is less labile than Pbf and Pmc. peptide.comnih.gov

In Boc-based SPPS , common protecting groups for Arginine include:

Tos (Tosyl): Removed by strong acids like HF. peptide.com

NO2 (Nitro): Can be removed by HF, but may lead to side reactions. peptide.comnih.gov It can also be removed by reduction with reagents like stannous chloride. peptide.com

Table 2: Common Side-Chain Protecting Groups for Arginine

Nα-StrategyArginine Protecting GroupAbbreviationCleavage Condition
Fmoc2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfStrong Acid (e.g., TFA) chempep.com
Fmoc2,2,5,7,8-Pentamethylchroman-6-sulfonylPmcStrong Acid (e.g., TFA) peptide.com
BocTosylTosStrong Acid (e.g., HF) peptide.com
BocNitroNO2Strong Acid (e.g., HF) or Reduction peptide.com

Peptide Bond Formation Strategies

The success of peptide synthesis hinges on the choice of coupling reagents, which activate the C-terminal carboxylic acid of a protected amino acid to facilitate its reaction with the N-terminal amine of the growing peptide chain.

Carbodiimides are a foundational class of coupling reagents used extensively in both solution-phase and solid-phase peptide synthesis due to their cost-effectiveness and efficiency. americanpeptidesociety.org The general mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amino group of the other reactant to form the desired peptide bond. americanpeptidesociety.org

Common carbodiimides include Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC). DCC was one of the first widely adopted coupling reagents; however, its byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents, making it more suitable for solution-phase synthesis where it can be filtered off. peptide.combachem.com For solid-phase synthesis, DIC is often preferred because its corresponding urea (B33335) byproduct is more soluble and can be washed away from the resin-bound peptide. peptide.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, making it ideal for conjugating peptides to proteins in aqueous solutions and simplifying byproduct removal through aqueous extraction. peptide.combachem.com

A significant drawback of carbodiimide-mediated coupling is the risk of racemization of the activated amino acid, particularly through the formation of a 5(4H)-oxazolone intermediate. luxembourg-bio.com To mitigate this, an additive is almost always used in conjunction with the carbodiimide. luxembourg-bio.comresearchgate.net 1-Hydroxybenzotriazole (HOBt) is a classic additive that reacts with the O-acylisourea to form an active ester, which is less reactive and less prone to racemization. americanpeptidesociety.orgresearchgate.net This two-step activation process enhances coupling efficiency and minimizes the loss of chiral purity. luxembourg-bio.com

Table 1: Comparison of Common Carbodiimide-Based Coupling Reagents

Reagent Acronym Primary Application Key Byproduct Characteristic
Dicyclohexylcarbodiimide DCC Solution-Phase Synthesis Insoluble in most organic solvents. peptide.com
Diisopropylcarbodiimide DIC Solid-Phase Synthesis Soluble in common organic solvents. peptide.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Aqueous-phase couplings, Bioconjugation Water-soluble. bachem.com

To overcome the limitations associated with carbodiimides, particularly side reactions and racemization, more advanced onium-type reagents were developed. luxembourg-bio.comglobalresearchonline.net These reagents are generally categorized as phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU). bachem.comuni-kiel.de They are known for promoting rapid and efficient couplings with minimal racemization, even for sterically hindered amino acids. globalresearchonline.netuni-kiel.de

Unlike carbodiimides, onium salts typically incorporate a derivative of HOBt or its analogues directly into their structure. bachem.com For instance, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are based on HOBt and HOAt (1-hydroxy-7-azabenzotriazole), respectively. peptide.comresearchgate.net Activation with these reagents proceeds via the in-situ formation of HOBt or HOAt active esters. These reagents require the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), for activation. bachem.com

Phosphonium salts like BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) were among the first alternatives to carbodiimides and are highly effective, though their use generates a carcinogenic byproduct. peptide.com Its pyrrolidino derivative, PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), is considered a safer and equally effective alternative. uni-kiel.de More recent developments include COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), an uronium salt derived from OxymaPure, which boasts high reactivity and can be monitored visually during the reaction. acs.org

Table 2: Selected Advanced Onium-Type Coupling Reagents

Reagent Acronym Class Key Features
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP Phosphonium Highly effective; carcinogenic byproduct. peptide.com
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP Phosphonium Safer alternative to BOP with similar efficiency. uni-kiel.de
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU Aminium/Uronium Widely used, efficient, low racemization. peptide.comresearchgate.net
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU Aminium/Uronium Based on HOAt, highly effective for difficult couplings. researchgate.net
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate COMU Uronium High reactivity, safer byproducts, reaction can be monitored by color change. peptide.comacs.org

While this compound is a relatively short peptide typically assembled via a stepwise addition of single amino acids, a segment condensation strategy offers an alternative, convergent approach. nih.gov This method involves the synthesis of smaller peptide fragments, which are then coupled together to form the final sequence. researchgate.net For GPRV, this could involve synthesizing the dipeptides Glycyl-proline (Gly-Pro) and Arginyl-valine (Arg-Val) separately, and then coupling these two protected segments.

This strategy can be advantageous for producing large quantities of a peptide by allowing for the purification of intermediate fragments, potentially leading to a purer final product. researchgate.net The key challenge in segment condensation is the coupling of peptide fragments, which is often slower and more prone to racemization at the C-terminal residue of the activating segment than single amino acid couplings. google.com The choice of coupling reagents and reaction conditions is critical to suppress this epimerization. google.com The use of less-activating coupling methods or employing a C-terminal glycine or proline in the activated fragment can minimize racemization, a condition met by the Gly-Pro fragment in a potential [Gly-Pro] + [Arg-Val] condensation.

Post-Synthetic Processing and Purification Techniques

Following the complete assembly of the peptide chain and cleavage from the solid support (in SPPS) or final deprotection (in LPPS), the crude peptide product contains the target molecule along with various impurities. These impurities can include deletion sequences (from incomplete couplings), truncated sequences, and byproducts from the cleavage and deprotection steps. Therefore, a robust purification step is essential.

For peptides like this compound, the standard and most powerful purification technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). acs.orghplc.eu This method separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved and injected into the HPLC system, where it binds to a hydrophobic stationary phase (typically a silica (B1680970) support modified with C8 or C18 alkyl chains). hplc.eu

The elution of the bound peptides is achieved by applying a gradient of an organic solvent, most commonly acetonitrile (B52724) (MeCN), mixed with an aqueous mobile phase. acs.org The aqueous phase is typically acidified with a low concentration (0.1%) of an ion-pairing agent like Trifluoroacetic Acid (TFA). hplc.eu TFA serves to protonate the peptide's basic groups (like the guanidinium group of arginine), suppress the ionization of acidic silanol (B1196071) groups on the silica support, and form an ion pair with the protonated peptide, which enhances its interaction with the stationary phase and improves peak shape. hplc.eu Peptides are eluted in order of increasing hydrophobicity as the concentration of the organic solvent increases.

Solid-Phase Extraction (SPE) can also be used as a rapid, lower-resolution method for preliminary purification or desalting of the crude peptide before final HPLC purification. researchgate.net This technique operates on the same principles as RP-HPLC but uses disposable cartridges and is generally faster and less expensive. researchgate.net

Table 3: Typical Parameters for RP-HPLC Purification of Arginine-Containing Peptides

Parameter Typical Condition/Value Purpose
Column C18 or C8 wide-pore (300 Å) silica Provides hydrophobic stationary phase for peptide interaction. hplc.eu
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Acidic aqueous phase to protonate peptide and act as an ion-pairing agent. acs.orghplc.eu
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (MeCN) Organic solvent to elute the peptide from the column. acs.org
Elution Linear Gradient (e.g., 5% to 60% B over 30-60 min) Separates peptides based on differential hydrophobicity.
Detection UV Absorbance at 210-230 nm Detects the peptide bond for fraction collection. sielc.com
Post-Purification Lyophilization Removes the HPLC solvents to yield the purified peptide as a stable, fluffy powder. acs.org

Structural Elucidation and Conformational Analysis of Glycyl Prolyl Arginyl Valine

Spectroscopic Investigations of Peptide Conformation

A combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fourier-Transform Infrared (FTIR) spectroscopy, offers a comprehensive approach to characterizing the conformational preferences of Glycyl-prolyl-arginyl-valine in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution at atomic resolution. By analyzing various NMR parameters, it is possible to deduce information about bond connectivity, dihedral angles, and through-space proximities of atoms.

The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is, in turn, influenced by the peptide's conformation. Deviations of observed chemical shifts from "random coil" values, which represent the average chemical shifts for a residue in an unstructured environment, are indicative of secondary structure formation.

For this compound, the ¹H and ¹³C chemical shifts of the backbone and side-chain atoms would provide initial insights into its conformational tendencies. For instance, the Cα and Cβ chemical shifts of the proline residue are particularly sensitive to the cis/trans isomerization of the Gly-Pro peptide bond. Similarly, the chemical shifts of the arginine and valine side chains can reveal information about their solvent exposure and potential intramolecular interactions.

Table 1: Representative ¹H Chemical Shifts (ppm) for this compound in Aqueous Solution

Residue Other
Gly 3.97 - - - -
Pro 4.45 2.05, 2.35 1.95, 2.15 3.65, 3.75 -
Arg 4.38 1.92, 1.80 1.70 3.25 NHε: 7.20

| Val | 4.15 | 2.25 | 1.05, 1.00 | - | - |

Table 2: Representative ¹³C Chemical Shifts (ppm) for this compound in Aqueous Solution

Residue Other
Gly 44.5 - - - -
Pro 62.0 30.5 25.8 48.0 -
Arg 54.5 29.5 25.5 41.5 Cζ: 157.5

| Val | 61.0 | 31.5 | 19.5, 18.5 | - | - |

Scalar or J-coupling constants, which arise from the interaction of nuclear spins through covalent bonds, provide valuable information about dihedral angles. The three-bond J-coupling constant between the amide proton (NH) and the α-proton (Hα), denoted as ³J(HN,Hα), is particularly useful for determining the backbone dihedral angle φ. The Karplus equation relates the magnitude of this coupling constant to the φ angle.

In this compound, measuring the ³J(HN,Hα) values for the arginine and valine residues would help to restrain their backbone conformations. Proline lacks an amide proton, so this specific coupling cannot be measured for the proline residue. However, other three-bond coupling constants within the proline ring can provide information about its pucker.

Table 3: Typical ³J(HN,Hα) Coupling Constants and Corresponding Dihedral Angle Ranges

Coupling Constant (Hz) Dihedral Angle (φ) Range Secondary Structure
< 5 -30° to -90° α-helix
> 8 -80° to -160° β-sheet

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected by covalent bonds. The intensity of an NOE is inversely proportional to the sixth power of the distance between the two protons. NOE data, therefore, provide crucial distance restraints for determining the three-dimensional structure of a peptide.

In this compound, NOEs between backbone protons of adjacent residues (sequential NOEs) would confirm the amino acid sequence. Medium- and long-range NOEs, such as those between the side chain of one residue and the backbone or side chain of another non-adjacent residue, are particularly important for defining the global fold of the peptide. For example, NOEs between the proline ring protons and the side chain of arginine or valine would indicate a compact, folded conformation.

Table 4: Potential Key NOE Restraints for Structural Determination of this compound

NOE Type Interacting Protons Structural Information
Sequential Hα(i) - HN(i+1) Backbone conformation
Medium-range Hα(i) - Hβ(i+1) Local backbone and side-chain orientation
Long-range Pro Hδ - Arg Hγ Proximity of Pro and Arg side chains

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. In peptides, the asymmetric arrangement of the peptide bonds in different secondary structures (α-helices, β-sheets, turns, and random coils) gives rise to characteristic CD spectra. americanpeptidesociety.org

For a short peptide like this compound, the CD spectrum is likely to be dominated by contributions from turns and disordered structures. The presence of proline often induces turns in peptide chains. A CD spectrum with a negative band around 200 nm and a weak positive band around 220-230 nm would be indicative of a polyproline II (PPII) type helix or a significant population of turn structures. The absence of strong negative bands at 222 nm and 208 nm would rule out the presence of a significant α-helical content. americanpeptidesociety.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Amide Band Analysis

FTIR spectroscopy provides information about the vibrational modes of molecules. In peptides, the amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the secondary structure. leibniz-fli.de The frequency of the amide I band is influenced by the hydrogen bonding pattern, which differs between α-helices, β-sheets, and other conformations.

For this compound, the amide I region of the FTIR spectrum would likely show a main component in the range of 1640-1660 cm⁻¹, characteristic of disordered or turn-like conformations. Additional components at higher or lower wavenumbers could indicate the presence of more ordered structures. For instance, a component around 1630 cm⁻¹ might suggest some β-sheet-like structure, while a band above 1660 cm⁻¹ could be associated with β-turns. researchgate.net The arginine side chain also has characteristic absorption bands that could be identified in the spectrum. nih.govokstate.eduresearchgate.net

Table 5: Characteristic Amide I Frequencies in FTIR Spectroscopy

Secondary Structure Amide I Frequency Range (cm⁻¹)
α-Helix 1650 - 1658
β-Sheet 1620 - 1640 and 1680 - 1700
β-Turn 1660 - 1685

Characterization of Peptide Bond Isomerism, particularly Prolyl Conformations

The peptide bond preceding a proline residue (the Gly-Pro bond in GPRV) is unique among the 20 proteinogenic amino acids in that it has a relatively low energy barrier to isomerization between the cis and trans conformations. nih.govnih.gov In the trans conformation, the Cα atoms of the two residues are on opposite sides of the peptide bond, while in the cis conformation, they are on the same side. This isomerization can have a profound impact on the local and global structure of the peptide.

Computational methods are essential for characterizing the equilibrium between the cis and trans conformers and the kinetics of their interconversion. Enhanced sampling MD simulations, as discussed previously, are particularly well-suited for this purpose. By analyzing the trajectory of the ω dihedral angle of the Gly-Pro bond, the population of cis and trans states can be quantified. Studies on proline-rich peptides have shown that all proline residues can spend a significant fraction of time in the cis conformation, leading to a more compact ensemble of structures. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Glycine (B1666218)
Proline
Arginine

Structure Activity Relationship Sar Studies of Glycyl Prolyl Arginyl Valine and Analogues

Methodologies for Investigating Structural Determinants of Activity

A variety of systematic approaches are employed to decipher the structural requirements for the activity of peptides like GPRV. These methods allow researchers to pinpoint which residues are critical for function and how conformational properties influence biological outcomes.

Systematic Amino Acid Substitution and Scanning Analysis

One of the most fundamental techniques in SAR is the systematic substitution of amino acids within the peptide sequence. By replacing one amino acid at a time and evaluating the resulting change in activity, researchers can determine the importance of each residue.

Alanine (B10760859) Scanning: This is a common method where individual amino acid residues are systematically replaced with alanine. nih.gov Alanine is used because its small, non-polar methyl side chain removes the specific functionality of the original residue without introducing significant steric or electronic perturbations, thus revealing the contribution of the original side chain to the peptide's activity. nih.gov A significant loss of activity upon substitution suggests the original residue is critical for function.

D-Amino Acid Scanning: To improve stability against enzymatic degradation, L-amino acids in a peptide can be replaced with their D-isomers. uthscsa.edunih.gov This modification can also provide insights into the required stereochemistry for receptor interaction. However, such substitutions can sometimes impact activity and cytocompatibility, making systematic evaluation essential. uthscsa.edunih.gov

For GPRV, a hypothetical alanine scan could yield data on the importance of each residue for a specific biological activity. For instance, the substitution of arginine with alanine would likely diminish activities dependent on positive charge and hydrogen bonding capabilities.

A concrete example of substitution analysis involves the closely related peptide Gly-Pro-Arg-Pro (GPRP), which is a functional homologue of the natural Gly-Pro-Arg-Val sequence found at the N-termini of fibrin (B1330869) α chains. echelon-inc.com Both peptides are known to interact with fibrin polymerization pockets, but they can have different potencies in inhibiting this process. echelon-inc.comsigmaaldrich.com

Peptide SequenceC-Terminal ResidueObserved Biological FunctionReference
Gly-Pro-Arg-Val (GPRV)ValineNatural sequence involved in fibrin polymerization. echelon-inc.com
Gly-Pro-Arg-Pro (GPRP)ProlineInhibits fibrin polymerization by blocking polymerization pockets in fibrinogen D domains. echelon-inc.comsigmaaldrich.comnih.gov

Rational Design of Conformationally Constrained Analogues

Peptides in solution are often flexible and can adopt multiple conformations. However, they typically bind to their biological targets in a single, specific "bioactive" conformation. The rational design of conformationally constrained analogues aims to lock the peptide into this active shape. nih.govrsc.org Restricting a peptide's conformation can lead to increased binding affinity, enhanced specificity, and improved resistance to enzymatic degradation. sigmaaldrich.com

Methods to introduce conformational constraints include:

Cyclization: Creating a covalent bond between different parts of the peptide, such as through a lactam bridge, can rigidify the backbone.

Incorporation of Rigid Amino Acids: Introducing residues like α-aminoisobutyric acid (Aib) or other non-natural amino acids can restrict rotational freedom.

Stapling: Introducing a synthetic brace across adjacent turns of a helical peptide to stabilize its secondary structure.

By designing a library of constrained GPRV analogues, researchers could identify structures with significantly higher potency or selectivity for a given target.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Metrics

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to correlate the chemical structure of compounds with their biological activity. quora.comyoutube.com For peptides, QSAR models use descriptors that quantify the physicochemical properties of amino acids (e.g., hydrophobicity, size, charge) to predict the activity of new, untested sequences. quora.com This approach can accelerate the discovery of potent analogues by prioritizing the synthesis of the most promising candidates.

Ligand Efficiency (LE) is a key metric used alongside QSAR in drug discovery. It assesses the binding affinity of a molecule in relation to its size (typically the number of non-hydrogen atoms). The goal is to identify smaller, more efficient molecules that can be optimized into high-quality drug candidates. Optimizing for high ligand efficiency helps to avoid the "molecular obesity" that can lead to poor pharmacological properties.

Functional Contributions of Individual Amino Acid Residues

Role of Glycine (B1666218) in Backbone Flexibility and Specific Conformations

Glycine is unique among the standard amino acids because its side chain is a single hydrogen atom. nih.govnih.gov This minimal side chain provides several key properties:

High Flexibility: The absence of a bulky side chain allows for a much wider range of rotation around the peptide backbone's phi (Φ) and psi (Ψ) angles compared to other amino acids. nih.govkhanacademy.org This flexibility enables the peptide chain to adopt sharp turns or fit into tight spaces within a receptor binding pocket. nih.gov

Helix Disruption: Due to its conformational flexibility, glycine is often considered an "alpha-helix breaker" as it can disrupt the regular, rigid structure of an α-helix. nih.govnih.govnih.gov

In the context of Glycyl-prolyl-arginyl-valine, the N-terminal glycine residue imparts significant conformational freedom to this part of the molecule. This flexibility can be crucial for allowing the peptide to properly orient itself for binding to its biological target.

Significance of Proline in Cyclic Conformations and Chain Reversals

Proline is distinguished by its side chain, which forms a rigid five-membered ring by bonding back to the backbone nitrogen atom. nih.govkhanacademy.org This cyclic structure imposes significant conformational constraints:

Restricted Backbone Rotation: The ring structure severely restricts rotation around the N-Cα bond, locking the phi (Φ) angle at approximately -65°.

Induction of Turns: Proline's rigid structure disrupts standard secondary structures like α-helices and β-sheets, often forcing the peptide backbone to form a sharp bend or "kink". nih.govnih.gov This makes proline a common residue in β-turns, which are structures that reverse the direction of the polypeptide chain.

Within the GPRV sequence, the proline at the second position is critical for inducing a turn conformation. This turn presents the subsequent arginine and valine residues in a specific orientation that is likely essential for molecular recognition and biological function. Studies on proline- and arginine-rich peptides have shown their ability to act as modulators of protein function, underscoring the importance of this combination. nih.gov

Impact of Arginine on Electrostatic Interactions and Recognition

The arginine residue, with its guanidinium (B1211019) group, is a pivotal component of this compound, primarily governing its electrostatic interactions. This positively charged side chain is crucial for forming ionic bonds, or salt bridges, with negatively charged residues (e.g., aspartate or glutamate) on a target receptor. These interactions are often the primary driving force for the initial recognition and binding of the peptide to its receptor.

Studies involving the modification of the arginine residue in peptide analogs consistently demonstrate its critical role. For instance, substitution with a neutral amino acid typically leads to a dramatic loss of biological activity, confirming the essential nature of the positive charge for receptor engagement. Even subtle changes, such as replacing arginine with lysine, which also has a positively charged side chain but with a different geometry and charge distribution, can significantly alter binding affinity and efficacy, highlighting the specific requirements of the receptor's binding pocket.

Influence of Valine on Hydrophobic Interactions and Receptor Specificity

The valine residue, characterized by its branched, nonpolar side chain, plays a crucial role in the hydrophobic interactions that fine-tune the binding of this compound to its receptor. While electrostatic interactions involving arginine may initiate binding, the hydrophobic contribution of valine is often essential for achieving high affinity and specificity. russelllab.orgnih.govnih.gov

Structure-activity relationship studies on peptide analogs where valine is substituted have underscored its importance. For example, in a study of the GPR15L peptide, which contains a valine residue in its active C-terminal fragment, this residue was found to be critical for receptor interaction and potency. nih.gov Replacing valine with a smaller hydrophobic residue like alanine, or a larger one like leucine, can alter the fit of the peptide within the receptor's hydrophobic pocket, leading to a decrease in binding affinity. Conversely, substitution with a polar or charged residue often results in a significant loss of activity, emphasizing the necessity of a hydrophobic moiety at this position for optimal receptor engagement. The interplay between the size, shape, and hydrophobicity of the residue at this position is a key determinant of receptor specificity. researchgate.net

The following table illustrates the impact of substituting the valine residue in a hypothetical GPRV analog on its binding affinity for a target receptor, based on generalized principles from SAR studies of similar peptides.

Analogue (Position 4)Relative Binding Affinity (%)Primary Interaction Type
Valine (Native) 100 Hydrophobic
Isoleucine85Hydrophobic
Leucine70Hydrophobic
Alanine40Hydrophobic (Reduced)
Phenylalanine25Steric Hindrance/Hydrophobic
Serine10Polar Mismatch
Aspartic Acid<1Electrostatic Repulsion/Polar Mismatch

This table is illustrative and compiled from general principles of peptide SAR; specific values would depend on the particular receptor and assay conditions.

Correlation of Conformational Features with Biological Function

The biological function of this compound is intrinsically linked to its three-dimensional conformation. The sequence itself, particularly the presence of a proline residue, strongly influences the peptide's secondary structure. Proline's cyclic side chain restricts the phi (φ) dihedral angle of the peptide backbone, often inducing a β-turn or similar turn-like conformation. nih.govnih.gov This turn brings the N-terminal and C-terminal regions of the tetrapeptide into closer proximity, presenting the side chains of arginine and valine in a specific spatial arrangement for optimal receptor interaction.

Computational modeling and spectroscopic studies on peptides containing Pro-Gly or Pro-D-Phe-Pro-Gly sequences have shown that the proline residue acts as a "conformational constraint," promoting the formation of defined secondary structures like β-hairpin turns in aqueous environments. nih.govnih.gov In the context of this compound, the Pro-Arg sequence likely adopts a turn conformation, positioning the arginine side chain for effective electrostatic interaction with the receptor. This conformational rigidity is advantageous for binding, as it reduces the entropic penalty associated with the peptide adopting its bioactive conformation upon binding.

The correlation is clear: a conformation that optimally presents the key pharmacophoric elements—the positively charged guanidinium group of arginine and the hydrophobic side chain of valine—will result in higher biological activity. Analogs with modifications that disrupt this favorable conformation, even if the key interacting residues are retained, will likely exhibit reduced potency. Therefore, understanding the conformational preferences of this compound and its analogs is paramount for the rational design of more potent and selective therapeutic agents.

Biological Activity and Molecular Interactions of Glycyl Prolyl Arginyl Valine

Enzyme Substrate and Inhibitor Dynamics

The interaction of Glycyl-prolyl-arginyl-valine (GPRV) with various enzymes is a critical aspect of its biological function. These interactions determine its metabolic fate and its potential to influence enzymatic activity.

Investigations into Peptidase-Mediated Cleavage and Metabolism

The metabolic processing of this compound is primarily governed by the action of peptidases, which are enzymes that cleave peptide bonds. The specific sequence of GPRV makes it a target for certain proteases, particularly those that recognize arginine and proline residues.

Proteolytic cleavage is the process of breaking the peptide bonds between amino acids in proteins, a process carried out by enzymes called peptidases or proteases qiagenbioinformatics.com. The specificity of these enzymes is determined by the amino acid residues adjacent to the scissile bond. The residues are designated P1, P2, etc., in the N-terminal direction, and P1', P2', etc., in the C-terminal direction from the cleavage site qiagenbioinformatics.comnih.gov.

In the case of this compound (Gly-Pro-Arg-Val), the Pro-Arg bond is a key site for potential enzymatic action. Thrombin, a crucial enzyme in the coagulation cascade, preferentially cleaves at arginine residues in the P1 position qiagenbioinformatics.comexpasy.org. Its optimal cleavage site often includes a proline at the P2 position, making the G-P-R-V sequence a potential substrate expasy.org. This specific recognition is known as 'proline-directed arginyl cleavage' nih.gov. Furthermore, proline-endopeptidases are a class of enzymes that specifically cleave at the carboxyl side of proline residues, although their activity can be blocked if another proline is in the P1' position expasy.org.

The individual amino acids of the peptide also undergo distinct metabolic processes once cleaved. Valine, a branched-chain amino acid (BCAA), is primarily catabolized in skeletal muscle and other tissues, where it is converted into succinyl-CoA and enters the tricarboxylic acid (TCA) cycle for energy production nih.govcreative-proteomics.comresearchgate.net. One of its key metabolites is 3-hydroxyisobutyrate (3-HIB), which can influence lipid metabolism nih.gov. Arginine is metabolized through various pathways, including the urea (B33335) cycle and the production of nitric oxide, a critical signaling molecule youtube.com.

Table 1: Potential Peptidase-Mediated Cleavage Sites in this compound
PeptidasePrimary Recognition SitePotential Cleavage Site in G-P-R-VRationale
ThrombinArg at P1, often with Pro at P2Gly-Pro-Arg-|-ValThe Pro-Arg sequence fits the optimal cleavage criteria for thrombin-like proteases. qiagenbioinformatics.comexpasy.org
Proline EndopeptidasePro at P1Gly-Pro-|-Arg-ValThese enzymes specifically target proline residues for cleavage. expasy.org
ClostripainPreferentially cleaves at the carboxyl group of ArginineGly-Pro-Arg-|-ValThis enzyme shows strong specificity for arginine residues. expasy.org

This compound as a Potential Enzyme Inhibitor

Beyond serving as a substrate, GPRV and related peptides can act as inhibitors of certain enzymes. This inhibitory action often stems from the peptide mimicking a natural substrate or binding to an allosteric site, thereby preventing the enzyme from carrying out its normal function.

Peptides containing the Pro-Arg sequence have been investigated as inhibitors of proteases involved in coagulation. For instance, D-phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK) is a well-known and potent thrombin inhibitor nih.gov. The structural similarity of the Pro-Arg motif in GPRV suggests it could compete with natural substrates for the active site of thrombin and related enzymes.

Furthermore, the L-lysine α-oxidase (LysOX) precursor provides an example of how a peptide sequence can indirectly inhibit enzyme activity by changing the active site structure nih.gov. While not a direct interaction with GPRV, this mechanism highlights the principle of peptide-mediated enzyme inhibition. The propeptide in the LysOX precursor induces a conformational change that suppresses catalytic activity nih.gov. Similarly, GPRV could potentially bind to enzymes and induce conformational changes that result in inhibition.

Studies on peptidyl prolyl cis-trans isomerases, such as cyclophilin and FK-506 binding protein (FKBP), show that the amino acid preceding a proline residue significantly influences binding and catalytic efficiency researchgate.net. The Gly-Pro and Arg-Val sequences in GPRV could interact with such enzymes, potentially modulating their activity.

Characterization of Enzyme Active Site Recognition and Binding

The specific binding of this compound to an enzyme's active site is dictated by the chemical properties of its amino acid residues and the complementary structure of the enzyme's binding pockets.

The arginine residue, with its positively charged guanidinium (B1211019) group, is critical for binding to active sites that contain negatively charged amino acids like aspartate or glutamate. In many proteases, the S1 binding pocket is specifically shaped to accommodate the side chain of the P1 residue of the substrate nih.gov. For an enzyme like thrombin, the S1 pocket is deep and negatively charged, perfectly accommodating an arginine residue. The proline at the P2 position introduces a rigid kink in the peptide backbone, which can be crucial for correct orientation within the active site of specific peptidases nih.gov.

Chemical modification studies have confirmed the importance of arginine residues in enzyme active sites for substrate binding and catalysis. For example, in phosphotransacetylase, specific arginine residues (Arg 87 and Arg 133) are crucial for interacting with the phosphate groups of coenzyme A nih.gov. This demonstrates the principle of arginine-mediated binding, which would govern the interaction of GPRV's arginine with a target enzyme. The bidentate interaction capability of the arginine side chain is often important for optimal activity nih.gov.

Receptor Binding and Cellular Recognition Mechanisms

GPRV participates in cellular communication and recognition by binding to specific cell surface receptors, thereby triggering intracellular signaling pathways or modulating cell-cell and cell-matrix interactions.

Studies on Fibrinogen Receptor Binding and Platelet Aggregation Modulation

The most well-documented activity of this compound and its analogs is the inhibition of fibrinogen binding to its receptor on platelets, which is the integrin αIIbβ3 (also known as GPIIb/IIIa) researchgate.net. This interaction is a critical step in platelet aggregation and thrombus formation.

GPRV is an analog of the amino-terminal sequence of the alpha-chain of fibrin (B1330869) nih.govnih.gov. Fibrinogen facilitates platelet aggregation by binding to αIIbβ3 receptors on adjacent platelets, forming a bridge between them. Peptides that mimic the binding sites on fibrinogen can act as competitive inhibitors.

A study demonstrated that a peptide with the natural sequence Glycyl-L-prolyl-L-arginyl-L-valyl-L-valine was capable of inhibiting the binding of fibrinogen to platelets nih.govnih.gov. A closely related peptide, Glycyl-L-prolyl-L-arginyl-L-proline (GPRP), also potently inhibits this interaction. This inhibition directly interferes with the ligand-receptor interaction at the platelet surface nih.govnih.gov. The inhibition is dependent on the fibrinogen concentration and effectively abolishes ADP-induced platelet aggregation nih.govnih.gov. This suggests that the GPR- motif is a key recognition sequence for the fibrinogen receptor on platelets.

Table 2: Modulation of Platelet Function by GPRV and Analogs
PeptideTarget ReceptorBiological EffectMechanism of Action
This compound (and related peptides)Fibrinogen Receptor (Integrin αIIbβ3)Inhibition of platelet aggregationCompetitively inhibits fibrinogen binding to its platelet receptor, preventing the formation of platelet bridges. nih.govnih.gov
Glycyl-prolyl-arginyl-proline (GPRP)Fibrinogen Receptor (Integrin αIIbβ3)Inhibition of fibrinogen bindingActs as an analog of the fibrin α-chain N-terminus, directly interfering with the ligand-receptor interaction. nih.govnih.gov

Mechanisms of Receptor Agonism or Antagonism

The tetrapeptide this compound (GPRV) and its analogue, Glycyl-L-prolyl-L-arginyl-L-proline (GPRP), exhibit inhibitory effects on the interaction of fibrinogen with its platelet receptor. nih.gov This suggests a mechanism of receptor antagonism, where the peptide interferes directly with the ligand-receptor interaction. nih.gov The primary effect of these peptides is on the extent rather than the rate of fibrinogen binding. nih.gov The inhibition is dependent on the concentration of fibrinogen. nih.gov

Agonism, in contrast, involves a drug or ligand binding to a receptor and triggering a biological response. youtube.com Full agonists can elicit a maximal response, while partial agonists produce a submaximal response. youtube.com Inverse agonists can decrease receptor signaling, producing effects opposite to those of an agonist. youtube.com Antagonism occurs when a drug binds to a receptor but does not activate it, thereby blocking the action of an agonist. youtube.com Competitive antagonists bind to the same site as the agonist, while non-competitive antagonists bind to a different site. youtube.com

The action of GPRV and its analogues appears to align with the principles of competitive antagonism. By mimicking the N-terminal sequence of the α-chain of fibrin, these peptides likely compete with fibrinogen for the same binding sites on platelet receptors. nih.govbohrium.comusuhs.edu This competitive binding prevents fibrinogen from interacting with its receptor, thereby inhibiting platelet aggregation. nih.gov

Modulation of Biological Pathways

Impact on Fibrin Polymerization Processes

This compound and its related peptides, such as Glycyl-L-prolyl-L-arginyl-L-proline (GPRP), play a significant role in modulating fibrin polymerization. This process is a critical step in the formation of a blood clot, where soluble fibrinogen is converted into an insoluble fibrin gel. bohrium.comusuhs.edu The conversion is initiated by the cleavage of fibrinopeptides from fibrinogen by thrombin, exposing new N-terminal sequences, including Gly-Pro-Arg, known as "knobs". nih.gov

These "knobs" on one fibrin monomer interact with "holes" that are always present in the C-terminal region of the γ chain of an adjacent fibrinogen or fibrin molecule. bohrium.comusuhs.edunih.gov This "knob-hole" interaction is the primary driving force for the spontaneous, noncovalent polymerization of fibrin monomers into a fibrin gel. bohrium.comusuhs.edu

GPRV and its analogues, by mimicking the N-terminal sequence of the fibrin α-chain, act as potent inhibitors of this polymerization process. nih.govsigmaaldrich.com They achieve this by binding to the polymerization pockets ("holes") on fibrinogen, specifically within the D-domain. sigmaaldrich.comnih.gov This binding competitively inhibits the interaction of the "knobs" with the "holes," thereby preventing the assembly of fibrin monomers into protofibrils and the subsequent formation of a fibrin network. sigmaaldrich.comnih.gov

The inhibitory effect of these peptides is concentration-dependent, with significant inhibition observed at a 1:1 molar ratio of peptide to fibrinogen, and maximal inhibition at a 100:1 ratio. nih.gov The binding of GPRP to fibrinogen has an association constant of approximately 5 x 10(4) M-1. sigmaaldrich.com

PeptideMechanism of ActionEffect on Fibrin PolymerizationBinding Site on Fibrinogen
This compound (GPRV)Mimics the N-terminal sequence of the fibrin α-chain.InhibitsPolymerization pockets ("holes") in the D-domain.
Glycyl-L-prolyl-L-arginyl-L-proline (GPRP)Mimics the N-terminal sequence of the fibrin α-chain.InhibitsPolymerization pockets ("holes") in the D-domain.

Influence on Cell Signaling Cascades

The binding of ligands to cell surface receptors, such as G protein-coupled receptors (GPCRs), initiates a series of intracellular events known as cell signaling cascades. wikipedia.org These cascades are crucial for transmitting, amplifying, and integrating external signals to elicit specific cellular responses, including changes in gene expression, protein activity, and cell behavior. wikipedia.orgkhanacademy.org

Key components of these pathways include:

First messengers: The extracellular signaling molecules (ligands) that bind to receptors. wikipedia.org

Receptors: Transmembrane proteins that bind to ligands and undergo conformational changes. wikipedia.org

G proteins: Intracellular proteins that are activated by GPCRs and subsequently activate effector proteins. wikipedia.org

Second messengers: Small, non-protein molecules, such as cyclic AMP (cAMP), inositol trisphosphate (IP3), and diacylglycerol (DAG), that relay signals within the cell. youtube.com

Protein kinases: Enzymes that phosphorylate other proteins, thereby activating or inactivating them and propagating the signal. youtube.com

While direct evidence for this compound's influence on specific cell signaling cascades is limited in the provided search results, its interaction with platelet receptors suggests a potential role in modulating signaling pathways related to platelet activation and aggregation. Platelet activation is a complex process involving multiple signaling pathways, including those initiated by GPCRs that bind to agonists like ADP, thrombin, and thromboxane A2. nih.gov

The inhibition of fibrinogen binding to platelet receptors by GPRV and its analogues would likely disrupt the downstream signaling events that are dependent on this interaction. nih.gov Fibrinogen binding is a crucial step in platelet aggregation, and its inhibition would prevent the cross-linking of platelets and the formation of a stable thrombus. nih.gov

Furthermore, the interaction of peptides with GPCRs can trigger various signaling pathways, including the activation of phospholipase C, which leads to the production of IP3 and DAG, and the subsequent mobilization of intracellular calcium and activation of protein kinase C. youtube.comresearchgate.net These events are critical for many cellular processes, including cell growth, proliferation, and metabolism. wikipedia.orgresearchgate.net The specific signaling pathways modulated by GPRV would depend on the type of receptor it interacts with and the cellular context.

Potential Roles in Proteolytic Systems

Proteolytic systems, involving a diverse array of proteases, are essential for numerous physiological processes, including protein turnover, activation of enzymes and hormones, and the breakdown of foreign proteins. nih.gov The regulation of these systems is critical for maintaining cellular homeostasis.

This compound, as a peptide, has the potential to interact with and be a substrate for various proteases. The presence of proline in a peptide sequence can influence its susceptibility to proteolytic degradation. scilit.com

One area where GPRV-related peptides have a demonstrated role is in the context of the fibrinolytic system, which is responsible for the breakdown of fibrin clots. doi.org The peptide Gly-Pro-Arg-Pro (GPRP) has been shown to inhibit the cross-linking of fibrin molecules by Factor XIIIa, a transglutaminase. nih.gov This inhibition is achieved by GPRP binding to the fibrin polymerization sites on the D-domain of fibrinogen, which in turn modifies the glutamine residues in the α- and γ-chains of fibrinogen that are involved in cross-linking. nih.gov

This finding suggests that GPRP can modulate the activity of a key enzyme in the coagulation cascade, thereby affecting the stability and structure of the fibrin clot. nih.gov While GPRP does not directly inhibit Factor XIIIa or its binding to fibrin, it specifically modifies the substrate (fibrinogen) to prevent cross-linking. nih.gov

The potential for GPRV to interact with other proteolytic systems exists, given the widespread presence and diverse functions of proteases in the body. For instance, serine proteases are known to be involved in the biocontrol of certain viruses by targeting specific protein segments on the viral capsid. researchgate.net Whether GPRV could influence such processes remains to be investigated.

In Vitro Stability and Metabolic Profile of this compound

Susceptibility to Enzymatic Degradation

The in vitro stability of peptides is a critical factor determining their biological activity and potential therapeutic applications. Peptides are generally susceptible to degradation by various proteases present in biological fluids and tissues.

The peptide Glycyl-L-prolyl-L-arginyl-L-proline (GPRP), an analogue of this compound, has been noted for its inherent resistance to proteolysis. sigmaaldrich.com This stability is attributed to the involvement of specific amino acids in its peptide bonds. sigmaaldrich.com

In general, the metabolic stability of peptides can be evaluated by incubating them with liver hepatocytes and analyzing the rate of disappearance of the parent peptide. nih.gov The major metabolites of many peptides are often the result of peptide bond hydrolysis. nih.gov For example, studies on bombesin-derived peptides have shown that the primary metabolic pathway involves the hydrolysis of the peptide bond between specific amino acid residues. nih.gov

The susceptibility of a peptide to enzymatic degradation can be influenced by its amino acid sequence and structure. The presence of certain amino acids, like proline, can confer resistance to some proteases. scilit.com

PeptideKnown In Vitro StabilityFactors Influencing Stability
Glycyl-L-prolyl-L-arginyl-L-proline (GPRP)Inherently resistant to proteolysis sigmaaldrich.comInvolvement of specific amino acids in peptide bonds sigmaaldrich.com
This compound (GPRV)Not explicitly stated, but likely similar to GPRP due to structural similarity.Amino acid sequence and structure.

Assessment of Chemical Stability in Biological Mimicking Conditions

The primary routes of peptide degradation in biological systems are enzymatic hydrolysis by proteases and peptidases, as well as chemical degradation pathways such as hydrolysis and deamidation. sigmaaldrich.comnih.gov The stability of this compound is therefore dependent on its resistance to these degradation mechanisms.

Enzymatic Degradation

The presence of a proline residue at the second position of the peptide chain is a key factor that is expected to confer significant resistance to enzymatic degradation. nih.gov Peptidases, particularly aminopeptidases that cleave amino acids from the N-terminus, often exhibit reduced or no activity against peptide bonds involving the imino nitrogen of proline. nih.gov The Gly-Pro bond is known to be relatively stable and can protect the N-terminal region of peptides from rapid cleavage. nih.gov

However, the peptide is not entirely immune to enzymatic breakdown. Endopeptidases, which cleave peptide bonds within the chain, could potentially target the Arg-Val bond. Arginine is a basic amino acid, and proteases such as trypsin specifically cleave peptide chains on the C-terminal side of arginine and lysine residues. Therefore, the Arg-Val bond represents a potential cleavage site for trypsin-like enzymes present in biological fluids like plasma or the digestive system.

Furthermore, enzymes known as post-proline cleaving enzymes (PPCEs) or prolyl endopeptidases can cleave peptide bonds C-terminal to proline residues. nih.gov This could lead to the cleavage of the Pro-Arg bond in this compound.

Chemical Degradation

In addition to enzymatic action, peptides can undergo chemical degradation. One common pathway for peptides with an N-terminal glycine (B1666218) is the formation of diketopiperazines. sigmaaldrich.com This involves a nucleophilic attack of the N-terminal nitrogen on the amide carbonyl group between the second and third amino acids (proline and arginine in this case), leading to the cleavage of the first two amino acids as a cyclic dipeptide (Gly-Pro diketopiperazine). The presence of proline at the second position can influence the rate of this reaction.

Stability in Different Biological Fluids

Simulated Gastric Fluid: The highly acidic environment of the stomach (pH 1-3) and the presence of pepsin are the main challenges to peptide stability. Pepsin typically cleaves after hydrophobic and aromatic amino acids, which are absent in this compound. However, the low pH can promote acid-catalyzed hydrolysis of peptide bonds, although this is generally a slower process.

Simulated Intestinal Fluid: The small intestine presents a less acidic (pH 6.5-7.6) but enzyme-rich environment. Trypsin and other proteases are abundant and, as mentioned, could cleave the Arg-Val bond.

Summary of Factors Influencing Stability

The following interactive table summarizes the key factors that are likely to influence the chemical stability of this compound in biological mimicking conditions, based on the analysis of its structure and general principles of peptide chemistry.

FactorInfluence on StabilityRationale
N-Terminal Glycine Potentially DecreasedSusceptible to diketopiperazine formation. sigmaaldrich.com
Proline at Position 2 IncreasedConfers resistance to many aminopeptidases. nih.govnih.gov
Arginine at Position 3 Potentially DecreasedCreates a potential cleavage site for trypsin-like enzymes (C-terminal to Arg).
Pro-Arg Bond Potentially DecreasedSusceptible to cleavage by post-proline cleaving enzymes. nih.gov

Analytical Methodologies for Glycyl Prolyl Arginyl Valine Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of peptide analysis, enabling the separation of GPRV from impurities and other molecules based on its physicochemical properties. almacgroup.comamericanpeptidesociety.org The choice of chromatographic technique is dictated by the specific analytical goal, whether it be purity assessment, quantification, or isolation for further study.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthetic peptides like GPRV and for their quantification in various matrices. almacgroup.comgenscript.com This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For peptide analysis, reversed-phase HPLC is the most common modality. americanpeptidesociety.orghplc.eu

The purity of a GPRV sample is typically determined by integrating the peak area of the main peptide and comparing it to the total area of all peaks in the chromatogram. limitlesslifenootropics.com Quantification, on the other hand, often involves the use of a calibration curve generated from standards of known GPRV concentration.

Table 1: Illustrative HPLC Purity Analysis Data for a Synthetic GPRV Sample

Peak NumberRetention Time (min)Peak AreaArea (%)Identification
18.515,0001.5Impurity 1
210.2970,00097.0Glycyl-prolyl-arginyl-valine
311.810,0001.0Impurity 2
413.15,0000.5Impurity 3

Note: This table is for illustrative purposes and represents typical data for a high-purity synthetic peptide.

Reversed-Phase HPLC (RP-HPLC) is the most widely used chromatographic technique for the analysis and purification of peptides. americanpeptidesociety.orghplc.eu In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. GPRV, with its combination of a hydrophobic valine residue and hydrophilic glycine (B1666218) and arginine residues, can be effectively separated using this method.

The separation is based on the hydrophobic character of the peptide. More hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. hplc.eu The mobile phase typically consists of an aqueous component (often with an ion-pairing agent like trifluoroacetic acid to improve peak shape) and an organic modifier (commonly acetonitrile). A gradient of increasing organic modifier concentration is used to elute the peptides, with more hydrophobic peptides eluting at higher organic concentrations.

Table 2: Example RP-HPLC Method Parameters for GPRV Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)
Gradient 5% to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Column Temperature 30 °C

Note: This table provides an example of typical starting conditions for the RP-HPLC analysis of a tetrapeptide like GPRV.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is particularly useful for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.

For a peptide like GPRV, which contains the highly polar and basic arginine residue, HILIC can offer a different selectivity compared to RP-HPLC. The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. nih.gov This technique can be valuable for separating GPRV from polar impurities or for orthogonal verification of purity determined by RP-HPLC.

Ion Exchange Chromatography (IEX) separates molecules based on their net charge. bohrium.com This technique is highly effective for peptides containing basic or acidic amino acid residues. Due to the presence of the strongly basic arginine residue, GPRV will carry a net positive charge at acidic to neutral pH.

In cation-exchange chromatography, a negatively charged stationary phase is used. At an appropriate pH, the positively charged GPRV will bind to the stationary phase. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase, which disrupts the electrostatic interactions between the peptide and the stationary phase. nih.govamericanlaboratory.com IEX is a powerful tool for purifying GPRV from neutral or acidic impurities. The use of arginine as an eluent in cation exchange chromatography has been shown to improve recovery and resolution during the purification of peptides. nih.gov

Mass Spectrometry for Characterization and Sequence Verification

Mass Spectrometry (MS) is an indispensable tool for the characterization of peptides, providing precise molecular weight information and enabling sequence verification. wikipedia.orgnih.gov When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful method for identifying and quantifying peptides in complex mixtures.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of biomolecules like peptides. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. wikipedia.org

For GPRV, ESI-MS would be expected to produce a protonated molecular ion ([M+H]⁺). The high accuracy of modern mass spectrometers allows for the determination of the peptide's molecular weight with high precision, which can be used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) can be further employed to fragment the molecular ion and generate a fragmentation pattern that is characteristic of the peptide's amino acid sequence, thus confirming its identity. wikipedia.orgnih.gov

Table 3: Theoretical and Expected ESI-MS Data for this compound

ParameterValue
Chemical Formula C₁₇H₃₁N₇O₄
Monoisotopic Mass 413.2438 Da
Expected [M+H]⁺ ion 414.2516 m/z
Expected [M+2H]²⁺ ion 207.6297 m/z

Note: This table presents theoretical mass values for GPRV.

Tandem Mass Spectrometry (MS/MS) for Peptide Sequencing and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of peptides, including this compound. This technique allows for the precise determination of the amino acid sequence and provides valuable information about the peptide's fragmentation pathways.

In a typical MS/MS experiment, the protonated molecule of this compound is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment at the peptide bonds. The resulting product ions are then analyzed to reconstruct the peptide's sequence.

The fragmentation of peptides in MS/MS is a well-understood process, primarily resulting in the formation of b- and y-ions. The presence of proline and arginine residues in this compound influences its fragmentation pattern. The proline residue can lead to enhanced cleavage at its N-terminal side, a phenomenon known as the "proline effect". The basic side chain of the arginine residue can sequester the proton, influencing the charge state and fragmentation efficiency of the peptide. nih.gov

A hypothetical fragmentation pattern for this compound is presented in the following data table, illustrating the expected b- and y-ions.

Ion TypeSequenceCalculated m/z
b1G58.04
b2GP155.09
b3GPR311.20
y1V118.09
y2RV274.20
y3PRV371.25

This table is interactive. Users can sort the columns by clicking on the headers.

The analysis of the full MS/MS spectrum allows for the unambiguous confirmation of the this compound sequence.

Amino Acid Composition Analysis

Amino acid analysis is a fundamental technique used to verify the amino acid composition of a peptide. nih.gov This method confirms that the correct amino acids are present in the correct ratios, providing a crucial quality control check for synthetic peptides like this compound.

The standard procedure for amino acid analysis involves the complete hydrolysis of the peptide into its constituent amino acids, typically using strong acid (e.g., 6N HCl) at elevated temperatures. Following hydrolysis, the individual amino acids are separated, detected, and quantified.

Several methods can be used for the separation and quantification of the liberated amino acids, including ion-exchange chromatography with post-column ninhydrin (B49086) derivatization or reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization using reagents such as phenyl isothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).

For this compound, the expected molar ratio of the constituent amino acids is 1:1:1:1 for Glycine, Proline, Arginine, and Valine, respectively. The results of the amino acid analysis are typically compared against a known standard to ensure accuracy.

Below is a representative data table summarizing the expected results from an amino acid analysis of this compound.

Amino AcidExpected Molar RatioObserved Molar Ratio (Hypothetical)
Glycine (Gly)1.001.02
Proline (Pro)1.000.99
Arginine (Arg)1.001.01
Valine (Val)1.000.98

This table is interactive. Users can sort the columns by clicking on the headers.

Deviations from the expected molar ratios can indicate impurities or errors in the synthesis process.

Advanced Techniques for Impurity Profiling and Quality Control

Ensuring the purity of synthetic peptides is paramount for their use in research and therapeutic applications. Impurity profiling involves the detection, identification, and quantification of any unwanted substances present in the peptide sample. These impurities can arise from various sources during the solid-phase peptide synthesis (SPPS) process. veeprho.commdpi.com

Common process-related impurities include:

Deletion sequences: Peptides lacking one or more amino acid residues due to incomplete coupling reactions.

Truncated sequences: Peptides that are shorter than the target sequence.

Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.

Racemization: The conversion of L-amino acids to D-amino acids.

Oxidation: Modification of susceptible amino acid residues, such as methionine or tryptophan (not present in this compound).

High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the primary technique used for impurity profiling of synthetic peptides. waters.com The high resolving power of HPLC allows for the separation of the main peptide from its closely related impurities. The mass spectrometer then provides mass information that aids in the identification of these impurities.

A typical quality control strategy for this compound would involve a validated reversed-phase HPLC method to determine the purity of the peptide. The identity of the main peak would be confirmed by mass spectrometry.

The following table provides a hypothetical summary of potential impurities that could be identified in a sample of synthetic this compound.

ImpurityPotential SourceDetection Method
des-Gly-PRVIncomplete coupling of GlycineLC-MS
G-des-Pro-RVIncomplete coupling of ProlineLC-MS
GPR-des-VIncomplete coupling of ValineLC-MS
Gly-Pro-Arg-Val-(t-butyl)Incomplete side chain deprotectionLC-MS
D-Pro-GPRVRacemization of ProlineChiral HPLC, LC-MS

This table is interactive. Users can sort the columns by clicking on the headers.

Regulatory guidelines often set strict limits for the levels of impurities in peptide-based active pharmaceutical ingredients. researchgate.net Therefore, robust and sensitive analytical methods are essential for the quality control of synthetic peptides like this compound.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Functions and Targets

The quest to identify novel biological functions and molecular targets for Glycyl-prolyl-arginyl-valine is a paramount objective for future research. Short peptides are known to be critical signaling molecules and can interfere with protein-protein interactions, which are central to numerous biological processes. nih.gov The unique composition of GPRV, featuring a flexible glycine (B1666218), a conformationally rigid proline, a positively charged arginine, and a hydrophobic valine, suggests a potential for specific and high-affinity interactions with a variety of biological macromolecules.

Future investigations will likely focus on high-throughput screening assays to identify the cellular receptors, enzymes, and ion channels that GPRV interacts with. Given the prevalence of proline- and arginine-rich peptides in modulating cellular processes, GPRV could potentially influence pathways related to inflammation, angiogenesis, and cell proliferation. nih.gov For instance, proline-rich motifs are known to be involved in protein-protein interactions, while arginine residues are crucial for binding to negatively charged pockets on protein surfaces. researchgate.net The exploration of "undruggable" targets, such as transcription factors and scaffolding proteins, represents a particularly exciting frontier for short peptide therapeutics. fredhutch.org

A systematic approach to uncovering these functions would involve a combination of in vitro and in vivo studies. Techniques such as affinity chromatography, yeast two-hybrid screening, and surface plasmon resonance can be employed to identify binding partners. Subsequent cell-based assays and animal models will be essential to validate these interactions and elucidate the physiological consequences of GPRV activity.

Development of Advanced Synthetic Strategies for Complex Analogues

The chemical synthesis of peptides is a well-established field, yet the creation of complex analogues of this compound presents unique challenges and opportunities. thermofisher.com Standard solid-phase peptide synthesis (SPPS) is the workhorse for linear peptides, but the development of analogues with enhanced stability, bioavailability, and potency will necessitate more advanced synthetic methodologies. nih.gov

One key area of future development is the synthesis of cyclic GPRV analogues. Cyclic peptides often exhibit improved metabolic stability and receptor-binding affinity due to their constrained conformations. nih.govacs.org However, the synthesis of cyclic tetrapeptides is notoriously difficult due to high ring strain. acs.orgresearchgate.net Innovative strategies such as the use of "turn inducers," ring contraction methods, and on-resin cyclization will be crucial to overcome these synthetic hurdles. nih.govresearchgate.net "Click chemistry" offers a robust and efficient route to triazole-containing cyclic peptide analogues, which can mimic the peptide bond and offer distinct structural properties. acs.org

Furthermore, the incorporation of non-canonical amino acids and post-translational modifications can be explored to create GPRV analogues with novel properties. For example, replacing L-amino acids with their D-enantiomers can enhance resistance to proteolytic degradation. mdpi.com The development of peptidomimetics, which mimic the structure and function of the native peptide but with improved pharmacological properties, is another promising avenue. unc.edu

Synthetic StrategyDescriptionPotential Advantage for GPRV Analogues
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids to a growing chain anchored to a solid support.Efficient for linear GPRV and its simple derivatives.
Cyclization Strategies Formation of a cyclic peptide backbone through head-to-tail or side-chain linkages.Increased stability, receptor affinity, and cell permeability.
Click Chemistry Use of highly efficient and specific reactions, such as copper-catalyzed azide-alkyne cycloaddition, to form stable triazole linkages.Creation of novel cyclic and modified GPRV analogues with unique conformations.
Incorporation of Non-canonical Amino Acids Use of amino acids not found in the 20 common proteinogenic amino acids.Enhanced stability, altered bioactivity, and novel structural features.
Peptidomimetics Design and synthesis of molecules that mimic the essential elements of the peptide's structure and function but with a non-peptide backbone.Improved oral bioavailability and metabolic stability.

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the biological impact of this compound can be achieved through the integration of multiple "omics" datasets. creative-proteomics.com This systems biology approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to GPRV treatment. metwarebio.comnih.gov By analyzing changes at different molecular levels, researchers can uncover the intricate networks and pathways that are modulated by this tetrapeptide. mdpi.com

For example, transcriptomic analysis (e.g., RNA-sequencing) can reveal changes in gene expression in response to GPRV, providing clues about the signaling pathways it activates or inhibits. researchgate.net Proteomic studies can identify changes in protein abundance and post-translational modifications, offering insights into the downstream effects on cellular machinery. metwarebio.com Metabolomics, the study of small molecule metabolites, can provide a functional readout of the metabolic state of the cell and how it is altered by GPRV. nih.gov

The integration of these multi-omics datasets requires sophisticated bioinformatics and computational tools. creative-proteomics.com Network-based analyses can be used to identify key regulatory hubs and functional modules that are perturbed by GPRV. nih.gov This integrated approach can help to formulate new hypotheses about the peptide's mechanism of action and identify potential biomarkers for its activity. creative-proteomics.com

Innovations in Computational Modeling for Predictive Research

Computational modeling is poised to play an increasingly important role in accelerating the research and development of this compound and its analogues. nih.govresearchgate.net These in silico approaches can provide valuable insights into the peptide's structure, dynamics, and interactions with biological targets, thereby guiding experimental efforts. frontiersin.orgnih.gov

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of GPRV and its analogues, providing a deeper understanding of how their three-dimensional structure relates to their biological activity. cambridge.org Docking studies can predict the binding modes of GPRV to its target proteins, helping to elucidate the molecular basis of its function. nih.gov

Furthermore, the development of machine learning and artificial intelligence (AI) models for predicting peptide bioactivity is a rapidly advancing field. nih.govnih.govresearchgate.netspringernature.com These models can be trained on large datasets of known bioactive peptides to predict the potential functions of novel sequences like GPRV. myfoodresearch.com Such predictive models can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising candidates for further investigation. nih.gov As more data on GPRV and its analogues become available, these computational tools will become increasingly accurate and powerful in guiding the design of new and improved peptide-based therapeutics.

Computational ApproachApplication in GPRV ResearchExpected Outcome
Molecular Dynamics (MD) Simulations Simulating the movement and conformational changes of GPRV and its analogues over time.Understanding of peptide flexibility, stability, and interaction dynamics with target molecules.
Molecular Docking Predicting the preferred binding orientation of GPRV to a target protein.Identification of key interacting residues and the structural basis of binding.
Machine Learning / AI Models Training algorithms on existing peptide data to predict the bioactivity of new sequences.Rapid in silico screening of GPRV analogues for desired biological activities.
Quantitative Structure-Activity Relationship (QSAR) Correlating the chemical structure of GPRV analogues with their biological activity.Design of more potent and specific peptide analogues.

Q & A

Q. How can Glycyl-prolyl-arginyl-valine (GPRV) be synthesized and characterized in laboratory settings?

Methodological Answer: GPRV synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. Post-synthesis, purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC), and structural validation requires tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. For characterization, assess purity (>95%) using analytical HPLC and confirm sequence integrity via Edman degradation or enzymatic digestion .

Q. What safety protocols are critical when handling GPRV in preclinical studies?

Methodological Answer: Follow OSHA and NIH guidelines for peptide handling. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store GPRV in airtight containers at -20°C to prevent degradation. Avoid inhalation or skin contact, as decomposition products (e.g., nitrogen oxides) may pose respiratory hazards. Dispose of waste via incineration or chemical deactivation, adhering to EPA regulations under 40 CFR 720.36 .

Q. Which analytical techniques are recommended for quantifying GPRV in biological matrices?

Methodological Answer: Use LC-MS/MS with stable isotope-labeled internal standards (SIL-IS) for precision. Validate assays per FDA guidelines (linearity, accuracy, precision, LLOQ). For tissue distribution studies, employ matrix-matched calibration curves to account for ion suppression/enhancement effects. Ensure method robustness by testing inter-day variability (±15%) and recovery rates (85-115%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in GPRV’s reported bioactivity across studies?

Methodological Answer: Conduct meta-analyses using PRISMA guidelines to identify confounding variables (e.g., peptide purity, assay sensitivity). Replicate conflicting experiments under standardized conditions (e.g., cell lines, incubation time). Apply statistical frameworks like ANOVA with post-hoc Tukey tests to assess significance. For in vivo studies, control for batch-to-batch variability by sourcing GPRV from ≥3 independent suppliers .

Q. What experimental designs are optimal for studying GPRV’s mechanism of action in signaling pathways?

Methodological Answer: Use CRISPR/Cas9 gene knockout models to identify target receptors (e.g., integrins). Combine phosphoproteomics (TiO2 enrichment + LC-MS) with kinetic assays to map temporal activation of downstream effectors. For dose-response studies, apply the Hill equation to calculate EC50 values. Validate findings using orthogonal methods (e.g., surface plasmon resonance for binding affinity) .

Q. How can GPRV’s stability be assessed under physiological conditions?

Methodological Answer: Perform accelerated stability testing in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Quantify degradation via LC-UV/Vis and identify metabolites with high-resolution MS. Use Arrhenius kinetics to extrapolate shelf-life. For in vitro models, add protease inhibitors (e.g., aprotinin) to media and monitor half-life using radiolabeled GPRV (³H or ¹⁴C) .

Q. What strategies mitigate batch variability in GPRV production for reproducible research?

Methodological Answer: Implement quality-by-design (QbD) principles during synthesis. Monitor critical process parameters (CPPs) like coupling efficiency (via Kaiser test) and deprotection time. Use design-of-experiments (DoE) software (e.g., JMP) to optimize reaction conditions. Characterize batches with MALDI-TOF MS and capillary electrophoresis (CE) for charge heterogeneity .

Data Analysis & Reporting

Q. How should researchers address missing data in GPRV pharmacokinetic studies?

Methodological Answer: Apply multiple imputation (MI) with Rubin’s rules for non-ignorable missingness. Validate imputations via sensitivity analyses (e.g., pattern-mixture models). Report missing data rates in line with CONSORT guidelines. For non-compartmental analysis (NCA), use Phoenix WinNonlin to handle sparse sampling .

Q. What frameworks ensure ethical rigor in GPRV animal studies?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Use power analysis to minimize sample sizes (G*Power software). Include sham-operated controls and randomize treatment groups. For endpoints, predefine humane criteria (e.g., tumor volume thresholds) and report attrition reasons in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.